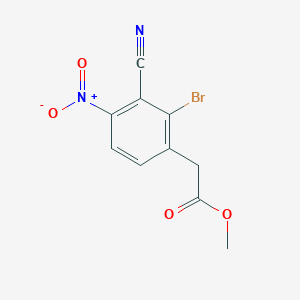
Methyl 2-bromo-3-cyano-4-nitrophenylacetate
概要
説明
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is a versatile chemical compound used extensively in scientific research. With its unique properties, it finds application in various fields, including organic synthesis, pharmaceutical development, and material science exploration. This compound is known for its stability and reactivity, making it a valuable tool for advancing scientific knowledge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-4-nitrophenylacetate typically involves the bromination of a suitable precursor, followed by nitration and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity. For instance, the bromination step might involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The nitration step could involve the use of nitric acid and sulfuric acid as nitrating agents. Finally, the esterification step would involve the reaction of the nitrated compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated control systems to maintain precise reaction parameters .
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-cyano-4-nitrophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenylacetates depending on the nucleophile used.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include carboxylic acid derivatives.
科学的研究の応用
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is used in a wide range of scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the development of new materials with specific properties.
Biological Research: As a probe or reagent in biochemical assays and studies.
作用機序
The mechanism by which Methyl 2-bromo-3-cyano-4-nitrophenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical development, it may interact with biological targets through its functional groups, such as the nitro or cyano groups, which can form hydrogen bonds or participate in other interactions with enzymes or receptors.
類似化合物との比較
Similar Compounds
- Methyl 3-bromo-2-cyano-4-nitrophenylacetate
- Methyl 2-bromo-4-cyano-3-nitrophenylacetate
- Methyl 2-bromo-3-cyano-5-nitrophenylacetate
Uniqueness
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required.
特性
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)7(5-12)10(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXRMQPSBZBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















